molecular formula C15H16ClNO3S B2357090 2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide CAS No. 2034564-73-1

2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2357090
CAS No.: 2034564-73-1
M. Wt: 325.81
InChI Key: XJBLKKFNGYNSTJ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group, a hydroxyethoxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nucleophilic Substitution: Starting with 2-chlorobenzoyl chloride, react with 2-(2-hydroxyethoxy)ethylamine to form the intermediate.

    Thiophene Introduction: The intermediate is then reacted with a thiophene derivative under suitable conditions to introduce the thiophene ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethoxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding benzamide without the chloro group.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used as a building block for more complex molecules.

    Ligand in Coordination Chemistry: Potential use in forming metal complexes.

Biology

    Pharmacological Studies: Investigated for potential therapeutic properties such as anti-inflammatory or anticancer activities.

Medicine

    Drug Development: Explored as a candidate for drug development due to its structural features.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The hydroxyethoxy and thiophene groups could play roles in binding to molecular targets, while the chloro group might influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-(2-hydroxyethoxy)ethyl)benzamide: Lacks the thiophene ring, potentially altering its chemical and biological properties.

    N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide: Lacks the chloro group, which might affect its reactivity and interactions.

Uniqueness

The presence of both the chloro group and the thiophene ring in 2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide makes it unique, potentially offering a combination of properties not found in similar compounds. This could include specific binding affinities, reactivity profiles, and biological activities.

Properties

IUPAC Name

2-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c16-12-5-2-1-4-11(12)15(19)17-10-13(20-8-7-18)14-6-3-9-21-14/h1-6,9,13,18H,7-8,10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBLKKFNGYNSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CS2)OCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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